molecular formula C12H22N4 B2367231 [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-07-4

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine

Katalognummer B2367231
CAS-Nummer: 1883717-07-4
Molekulargewicht: 222.336
InChI-Schlüssel: RAQWGULSDPLCOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, it has been widely used in scientific research for its ability to selectively block the effects of cannabinoids on the CB1 receptor.

Wirkmechanismus

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine acts as a competitive antagonist of the CB1 receptor, blocking the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological processes such as appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, suggesting a potential therapeutic target for the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential therapeutic target for the treatment of addiction. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine in scientific research is its selectivity for the CB1 receptor. This allows researchers to selectively block the effects of cannabinoids on the CB1 receptor without affecting other receptors in the endocannabinoid system. However, one of the limitations of using [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine is its relatively short half-life, which requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the use of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine in scientific research. One potential direction is the development of new therapeutic targets for the treatment of obesity and addiction based on the selective blockade of the CB1 receptor. Another potential direction is the development of new neuroprotective agents based on the ability of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine to block the effects of cannabinoids on the CB1 receptor. Finally, the development of new imaging agents based on the structure of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine could provide new insights into the endocannabinoid system and its role in various physiological processes.

Synthesemethoden

The synthesis of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine involves several steps starting from commercially available starting materials. The first step involves the reaction of 1,2-diaminopropane with 4-bromomethyl-1-methylpyrazole to form the pyrazolylamine intermediate. This intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form the azepanylamine intermediate. Finally, the azepanylamine intermediate is reacted with 4-chlorobenzyl chloride in the presence of potassium carbonate to form the final product, [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine.

Wissenschaftliche Forschungsanwendungen

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to selectively block the effects of cannabinoids on the CB1 receptor, which is predominantly expressed in the central nervous system. This has led to the discovery of new therapeutic targets for the treatment of various diseases such as obesity, addiction, and neurodegenerative disorders.

Eigenschaften

IUPAC Name

[5-(azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-15-12(11(8-13)9-14-15)10-16-6-4-2-3-5-7-16/h9H,2-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQWGULSDPLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)CN2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.